molecular formula C18H20N2O3S B7352449 (3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one

(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one

Cat. No. B7352449
M. Wt: 344.4 g/mol
InChI Key: IEEKGKCYWRAJSQ-LBPRGKRZSA-N
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Description

(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one, also known as MTDP, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of diazepanones and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of (3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic neurotransmission by binding to the benzodiazepine site of the GABAA receptor. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is responsible for its anticonvulsant and anxiolytic effects. This compound has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in high concentrations. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent and specific effects on the GABAergic system, making it a useful tool for studying the role of this system in various physiological and pathological conditions. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain a consistent level of the compound in the body. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not fully understood.

Future Directions

There are several future directions for research on (3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one. One area of interest is the development of more potent and selective compounds that target the GABAergic system. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. In addition, further studies are needed to understand the safety and efficacy of this compound in humans, which could pave the way for its development as a novel therapeutic agent.
Conclusion:
This compound is a novel compound that has shown promising results in various scientific research applications. It has potent anticonvulsant, anxiolytic, and neuroprotective effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of (3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one involves the reaction of 2-methoxythiophene-5-carboxylic acid with N-methyl-1,2-diaminoethane in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then refluxed in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) to obtain the desired product. The purity and yield of this compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. This compound has also been found to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders. In addition, this compound has been investigated for its potential as a neuroprotective agent in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-17(21)19-10-5-11-20(12)18(22)16-9-8-15(24-16)13-6-3-4-7-14(13)23-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEKGKCYWRAJSQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=CC=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)C2=CC=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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